molecular formula BH11NaO7 B13825639 CID 131842976

CID 131842976

Cat. No.: B13825639
M. Wt: 156.89 g/mol
InChI Key: OTODSOIAMBCXAI-UHFFFAOYSA-N
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Description

CID 131842976 is a chemical compound documented in recent analytical studies. Structural and analytical data for this compound are derived from gas chromatography-mass spectrometry (GC-MS), vacuum distillation fractionation, and mass spectral analysis . Figure 1A in the evidence illustrates its chemical structure (unavailable in text form), while Figure 1B shows the GC-MS total ion chromatogram, confirming its presence in a complex mixture labeled "CIEO" (likely a plant-derived essential oil or extract). The compound’s concentration varies across vacuum distillation fractions, with the highest content observed in specific elution ranges (Figure 1C).

Properties

Molecular Formula

BH11NaO7

Molecular Weight

156.89 g/mol

InChI

InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2

InChI Key

OTODSOIAMBCXAI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.O.O.O.O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 131842976” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 131842976” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

Compound “CID 131842976” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating biological processes and pathways. In medicine, it is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in the industry for the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 131842976” involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can range from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • Oscillatoxin Derivatives : lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as marine natural products with complex polyketide backbones. While structurally distinct from CID 131842976, these compounds exemplify the use of PubChem CIDs for tracking bioactive molecules in natural product research .
  • Nrf2 Inhibitors : CID 46907796 (ChEMBL 1724922 and ChEMBL1711746) are cited as Nrf2 pathway inhibitors in . Although their pharmacological targets differ from this compound, this highlights the role of CIDs in linking compounds to specific biological activities .

Analytical and Cheminformatics Comparisons

emphasizes methodologies for compound identification, such as exact mass (±5 ppm error) and collision cross-section (CCS) measurements, which are critical for distinguishing this compound from analogs. For example:

Parameter This compound Oscillatoxin D (CID 101283546) Nrf2 Inhibitor (CID 46907796)
Primary Use Component of CIEO Marine toxin Nrf2 pathway inhibition
Analytical Method GC-MS, vacuum distillation NMR, mass spectrometry High-throughput screening
Bioactivity Not explicitly stated Cytotoxic Antioxidant response modulation

Pharmacological and Industrial Relevance

  • Similar compounds in plant extracts often undergo comparative bioactivity profiling (e.g., terpenes, phenolics) .
  • Safety and Handling: Per , compounds like this compound require detailed safety data, especially if toxic or volatile. Structural similarities to known hazardous compounds (e.g., oscillatoxins) warrant caution in handling .

Methodological Considerations for Comparative Studies

  • Reference Standards : underscores the need for certified reference substances when comparing this compound with analogs. Purity and sourcing (e.g., CAS numbers) must align with ICH guidelines .
  • Data Reproducibility: As noted in , experimental details (e.g., GC-MS parameters, distillation conditions) must be rigorously documented to enable cross-study comparisons .
  • Literature Benchmarking: and stress the importance of citing prior work. For instance, if this compound shares functional groups with known antioxidants or toxins, these links must be explicitly referenced .

Q & A

Q. What criteria distinguish high-quality vs. unreliable studies on this compound?

  • Red flags : Lack of peer review, omitted negative data, or vague methodology (e.g., "synthesized using standard methods").
  • Quality indicators : Transparent raw data access, conflict-of-interest declarations, and adherence to reporting standards (e.g., CONSORT for clinical trials) .

Data Presentation and Publishing

Q. How to visualize complex datasets for this compound’s bioactivity?

  • Recommended tools : Use GraphPad Prism for dose-response curves and heatmaps for multi-parametric analyses.
  • Accessibility : Provide interactive plots in supplementary materials (e.g., Python-based Plotly graphs) .

Q. What are common pitfalls in discussing this compound’s limitations?

  • Avoid overgeneralization : Clearly state sample size constraints or model-specific findings (e.g., "observed in murine models only").
  • Comparative context : Contrast results with structurally analogous compounds to highlight novelty .

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